m-PEG13-acid

monodisperse PEG polydispersity index reproducibility

Monodisperse m-PEG13-acid (PDI 1.0) provides absolute batch-to-batch reproducibility, eliminating heterogeneity inherent in polydisperse PEGs. Its precisely defined 13-unit linear chain (48.5 Å, 41 atoms) is optimal for high-DAR ADC payload masking—reducing aggregation and improving pharmacokinetics versus shorter/longer analogs. The terminal carboxylic acid enables stable amide bond formation under standard activation (EDC, HATU) for reliable PEGylation. Essential for systematic PROTAC linker-length SAR studies where degradation activity is chain-length dependent. Ideal for uniform surface passivation in nanoparticle and biosensor applications.

Molecular Formula C28H56O15
Molecular Weight 632.7 g/mol
Cat. No. B3022446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG13-acid
Molecular FormulaC28H56O15
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30)
InChIKeyRQQVDBLIIIQXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG13-acid: Monodisperse PEG Linker for High-Precision ADC and PROTAC Conjugation


m-PEG13-acid (CAS 2170098-33-4) is a monodisperse, linear polyethylene glycol (PEG) linker with a terminal carboxylic acid group . Its precisely defined 13-unit ethylene glycol backbone (41 atoms, 48.5 Å) provides a uniform, reproducible spacer for bioconjugation, enabling the formation of stable amide bonds with primary amines under standard activation (e.g., EDC, HATU) . As a monodisperse dPEG® compound, it exhibits a polydispersity index (PDI) of 1.0, distinguishing it from conventional polydisperse PEGs (PDI >1.1) and ensuring batch-to-batch consistency in research and development applications .

Why m-PEG13-acid Cannot Be Replaced by Shorter, Longer, or Polydisperse PEG Analogs


Generic substitution with alternative PEG linkers (e.g., m-PEG8-acid, m-PEG24-acid, or polydisperse mPEG-acid) is scientifically unsound due to the strict chain-length dependency of key performance attributes. Studies demonstrate that PEG length directly impacts hydrophobicity, aggregation propensity, pharmacokinetics, and target engagement [1]. For example, in antibody-drug conjugates (ADCs), a PEG12 linker enabled high drug-to-antibody ratio (DAR8) constructs with superior pharmacokinetics and tolerability compared to PEG4 and PEG8 analogs, while polydisperse PEGs introduce heterogeneity that compromises product consistency and in vivo performance [2]. Similarly, in PROTACs, degradation activity against GSPT1 was observed only with a 2-unit PEG linker and not with longer analogs, underscoring that PEG chain length is a critical molecular determinant that cannot be arbitrarily altered [3].

Quantitative Evidence for m-PEG13-acid Differentiation in Bioconjugation, ADC, and PROTAC Applications


Monodisperse PEG13 Provides Unmatched Batch-to-Batch Reproducibility vs. Polydisperse PEG

m-PEG13-acid is a monodisperse compound with a polydispersity index (PDI) of 1.0, indicating a uniform, discrete molecular weight. In contrast, conventional polydisperse PEG linkers exhibit a PDI above 1.1 and consist of a mixture of chain lengths, leading to heterogeneous conjugates and variable in vivo performance . Monodisperse PEG-AuNPs demonstrated a significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to polydisperse counterparts in tumor-bearing mice [1].

monodisperse PEG polydispersity index reproducibility bioconjugation

PEG13 Chain Length Enables High-DAR ADC Formulations with Superior Tolerability

In a direct comparison of DAR8 trastuzumab-MMAE ADCs with pendant PEG linkers of varying lengths (PEG4, PEG8, PEG12), increasing PEG length progressively reduced conjugate hydrophobicity and aggregation [1]. The PEG12 linker yielded the most favorable profile: it maintained excellent tumor accumulation and long PK, and importantly, DAR8-ADC with PEG12 showed no weight loss and higher tolerability in vivo, unlike shorter PEG variants [1][2].

ADC drug-to-antibody ratio hydrophobicity tolerability pharmacokinetics

PEG Chain Length Directly Dictates PROTAC Degradation Activity

A study of Retro-2-based PROTACs revealed that the degradation of the neosubstrate GSPT1 is strictly dependent on the length of the flexible PEG chain linker. Molecules with a 2-unit PEG linker (2, 2bis) caused clear dose-dependent degradation of GSPT1, whereas PROTACs with 4, 5, or 6 PEG units (4, 5, 6) did not induce GSPT1 degradation [1].

PROTAC protein degradation GSPT1 ternary complex structure-activity relationship

High DMSO Solubility Enables Flexible Conjugation and Formulation

m-PEG13-acid is readily soluble in DMSO, allowing the preparation of concentrated stock solutions. According to vendor data, a 40 mg/mL stock solution can be prepared by dissolving 2 mg of the compound in 50 μL DMSO . This high solubility facilitates its use in standard bioconjugation workflows and in vivo formulation.

solubility DMSO bioconjugation formulation stock solution

Optimized Application Scenarios for m-PEG13-acid in ADC, PROTAC, and Bioconjugation Research


Development of High-DAR Antibody-Drug Conjugates (ADCs) with Improved Tolerability

m-PEG13-acid is ideally suited as a linker component in ADCs aiming for drug-to-antibody ratios (DARs) above 4. As demonstrated with PEG12 linkers, its defined length effectively masks payload hydrophobicity, reducing aggregation and improving pharmacokinetics and tolerability in vivo [1][2]. This enables the development of more potent ADCs without compromising safety.

Synthesis of PROTACs for Precise Linker Length-Dependent Degradation Studies

The strict chain-length dependency of PROTAC activity, as shown by the differential GSPT1 degradation observed with PEG-2 vs. longer linkers, makes m-PEG13-acid a valuable tool for systematically exploring linker length effects on ternary complex formation and target degradation [3]. Its monodisperse nature ensures that any observed activity is attributable to the specific linker length, not heterogeneity.

Surface Passivation and Non-Specific Binding Reduction in Biosensors and Nanoparticles

When used to coat amine-functionalized surfaces (e.g., carbon nanotubes, quantum dots, nanoparticles), m-PEG13-acid reduces or eliminates non-specific binding, increases hydrodynamic volume, and enhances water solubility of the conjugate . The uniform 48.5 Å chain length provides a consistent and predictable passivation layer, critical for quantitative biosensing and drug delivery applications.

Bioconjugation of Peptides and Small Molecules for Enhanced Pharmacokinetics

The terminal carboxylic acid of m-PEG13-acid allows for stable amide bond formation with primary amines on peptides or small-molecule drugs . The resulting PEGylation increases the hydrodynamic size, improves aqueous solubility, and can extend the circulating half-life of the conjugate, making it a key reagent for optimizing drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG13-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.